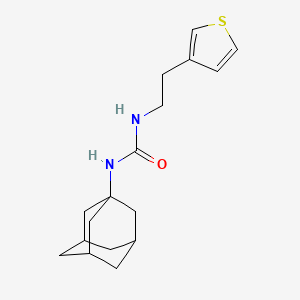

1-((1R,3s)-adamantan-1-yl)-3-(2-(thiophen-3-yl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((1R,3s)-adamantan-1-yl)-3-(2-(thiophen-3-yl)ethyl)urea, commonly known as Aducanumab, is a monoclonal antibody that has been developed for the treatment of Alzheimer's disease. This drug has gained significant attention in recent years due to its potential to slow down the progression of Alzheimer's disease, a neurodegenerative disorder that affects millions of people worldwide.

Wissenschaftliche Forschungsanwendungen

Noncovalent Interactions and Molecular Stability

Quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provides insights into the stability and structural preferences of adamantane derivatives. Through crystallography and Quantum Theory of Atoms-in-Molecules (QTAIM) analysis, it's shown that adamantane-1,3,4-thiadiazole hybrids exhibit significant stabilization through intra- and intermolecular interactions. This research highlights the potential of such compounds in designing stable molecular structures with specific interaction capabilities (El-Emam et al., 2020).

Synthesis and Chemical Properties

The synthesis and properties of N,N′-disubstituted ureas containing an adamantane fragment have been explored, demonstrating the methods for achieving high yields of adamantane-urea compounds. This research underlines the versatility of adamantane derivatives in synthetic chemistry, providing a basis for further functionalization and application in diverse fields (Danilov, Burmistrov, & Butov, 2020).

Biological Activity and Potential Applications

Adamantylated pyrimidines have been synthesized and evaluated for their significant anticancer and antimicrobial properties. This opens avenues for the use of adamantane derivatives as potential therapeutics, emphasizing the importance of structural modification in achieving desired biological activities (Orzeszko et al., 2004).

Molecular Docking and Drug Design

Theoretical investigations of adamantane derivatives, including structural analysis, DFT, QTAIM analysis, and molecular docking, reveal their potential as inhibitory agents against specific enzymes. Such studies are crucial for drug design, offering insights into the interaction mechanisms and efficacy of adamantane-based inhibitors (Al-Wahaibi et al., 2018).

Eigenschaften

IUPAC Name |

1-(1-adamantyl)-3-(2-thiophen-3-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2OS/c20-16(18-3-1-12-2-4-21-11-12)19-17-8-13-5-14(9-17)7-15(6-13)10-17/h2,4,11,13-15H,1,3,5-10H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKHYLZEIANBTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Adamantan-1-yl)-3-[2-(thiophen-3-yl)ethyl]urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2773678.png)

![9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2773680.png)

![8-[4-(propan-2-yloxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2773682.png)

![(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2773684.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2773691.png)

![1-(2,6-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2773693.png)